2-(4-fluorophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
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Overview
Description
2-(4-fluorophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is a heterocyclic compound that belongs to the class of pyrazolopyridazinones. This compound is characterized by the presence of a pyrazole ring fused to a pyridazinone ring, with a fluorophenyl group attached to the pyrazole ring. The unique structure of this compound makes it a subject of interest in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorophenylhydrazine with a suitable diketone or ketoester under acidic or basic conditions to form the pyrazole ring. This intermediate is then subjected to further cyclization with hydrazine or its derivatives to form the fused pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the fluorophenyl group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one involves its interaction with specific molecular targets. This compound may act by inhibiting enzymes or modulating receptors involved in various biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Compounds like 4-chloro-5-(2-hydroxyethylamino)-3(2H)-pyridazinone share a similar core structure.
Pyrazolopyridines: Compounds with a pyrazole ring fused to a pyridine ring.
Uniqueness
2-(4-fluorophenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is unique due to the presence of the fluorophenyl group, which can influence its pharmacological properties and reactivity. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities.
Properties
IUPAC Name |
2-(4-fluorophenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN4O/c12-8-1-3-9(4-2-8)16-6-7-5-13-14-11(17)10(7)15-16/h1-6H,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHKOAKSRJBPGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C3C=NNC(=O)C3=N2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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